(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 874219-41-7
VCID: VC3370518
InChI: InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
SMILES: B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O
Molecular Formula: C14H13BFNO3
Molecular Weight: 273.07 g/mol

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid

CAS No.: 874219-41-7

Cat. No.: VC3370518

Molecular Formula: C14H13BFNO3

Molecular Weight: 273.07 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid - 874219-41-7

Specification

CAS No. 874219-41-7
Molecular Formula C14H13BFNO3
Molecular Weight 273.07 g/mol
IUPAC Name [3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid
Standard InChI InChI=1S/C14H13BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Standard InChI Key SPKWRVWDQVGUAK-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CC=C2)(O)O

Introduction

Chemical Identity and Basic Properties

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is an organoboron compound that belongs to the broader class of boronic acids, which have gained substantial attention in various fields of chemistry due to their versatile applications. This compound is characterized by a phenyl ring substituted at the 3-position with a benzylcarbamoyl group, at the 5-position with a fluorine atom, and with a boronic acid group (-B(OH)2) completing the structure .

The compound was first documented in chemical databases in 2010, with its most recent modification date being February 2022, indicating its relatively contemporary presence in chemical research . Its comprehensive identification parameters are summarized in the following table:

PropertyValue
Name(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
CAS Number874219-41-7
Molecular FormulaC14H13BFNO3
Molecular Weight273.07 g/mol
IUPAC Name[3-(benzylcarbamoyl)-5-fluorophenyl]boronic acid
InChIKeySPKWRVWDQVGUAK-UHFFFAOYSA-N
Create Date2010-03-14
Modify Date2025-02-22

This boronic acid derivative offers a unique combination of functional groups that contribute to its distinctive chemical behavior and potential applications in various research fields .

Structural Characteristics and Properties

Molecular Structure

The structure of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid features a phenyl ring as its core, with three key substituents strategically positioned: a boronic acid group directly attached to the ring, a fluorine atom at the 5-position, and a benzylcarbamoyl group at the 3-position . The boronic acid functional group contains a boron atom bonded to two hydroxyl groups and the phenyl ring, providing the boron atom with a trigonal planar geometry that readily converts to a tetrahedral configuration upon interaction with nucleophiles.

Physical and Chemical Properties

The physical and chemical properties of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid play crucial roles in determining its behavior in various chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValueSource
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass273.0972516 Da
Topological Polar Surface Area69.6 Ų
Heavy Atom Count20
Complexity324
Defined Atom Stereocenter Count0
Storage TemperatureRefrigerated

The compound's hydrogen bond donor and acceptor counts (3 and 4, respectively) indicate its potential for forming multiple hydrogen bonds, which can be crucial for interactions with biological targets . The topological polar surface area of 69.6 Ų suggests moderate polarity, potentially influencing the compound's solubility profile and membrane permeability characteristics .

Additionally, the rotatable bond count of 4 provides some conformational flexibility, which can be advantageous for adapting to binding sites in biological targets . The absence of stereocenters simplifies its synthesis and analysis, as there are no issues related to stereoisomerism to consider .

Applications in Chemical Research

Medicinal Chemistry Applications

(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid possesses structural features that make it particularly valuable in medicinal chemistry research. The presence of fluorine and the benzylcarbamoyl group can significantly influence the binding properties of resulting molecules to biological targets, establishing this compound as a potential starting material for novel drug candidates.

Fluorine substitution represents a common strategy in pharmaceutical development due to its ability to alter several key properties of drug molecules:

  • Enhanced metabolic stability by protecting against oxidative metabolism

  • Increased binding affinity to target proteins through specific interactions

  • Altered lipophilicity, which can improve pharmacokinetic properties

  • Modified acidity or basicity of neighboring functional groups

The benzylcarbamoyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding specificity and affinity. These characteristics make (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid a compound of considerable interest for researchers developing new pharmaceutical agents.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as a versatile reagent for constructing complex molecules. Its primary utility lies in its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling allows the boronic acid group to react with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds. This reaction is valued for its mild conditions, tolerance of various functional groups, and broad substrate scope, making it one of the most important methods for carbon-carbon bond formation in organic synthesis.

The presence of the fluorine atom and the benzylcarbamoyl group adds functional complexity to the molecules that can be synthesized using this building block. These functional groups can be further modified or contribute to specific properties in the final compounds, such as enhanced bioactivity or altered physical properties.

Structural Analogs and Related Compounds

The available data mentions a structurally related compound, (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid (CAS: 874289-53-9), which differs from the target compound in the positions of the substituents on the phenyl ring . This illustrates the existence of regioisomers of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, which may have similar but distinct chemical and biological properties.

Both compounds share the same molecular formula (C14H13BFNO3) and molecular weight (273.07 g/mol), but their different substitution patterns likely result in distinct three-dimensional structures and, consequently, different interaction profiles with potential biological targets or reaction partners .

This structural diversity highlights the importance of precise positioning of functional groups in determining the chemical and biological behavior of these boronic acid derivatives. Such variations provide valuable opportunities for structure-activity relationship studies, particularly in medicinal chemistry applications.

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